1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one 1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18602196
InChI: InChI=1S/C7H9NO2/c1-2-7-3-5(4-7)8-6(9)10-7/h2,5H,1,3-4H2,(H,8,9)
SMILES:
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one

CAS No.:

Cat. No.: VC18602196

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one -

Specification

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name 1-ethenyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
Standard InChI InChI=1S/C7H9NO2/c1-2-7-3-5(4-7)8-6(9)10-7/h2,5H,1,3-4H2,(H,8,9)
Standard InChI Key QAECBGPBBDPSEW-UHFFFAOYSA-N
Canonical SMILES C=CC12CC(C1)NC(=O)O2

Introduction

Chemical Identity and Structural Characteristics

1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one (C7H9NO2, MW: 139.15 g/mol) belongs to the class of bicyclo[3.1.1]heptanes, characterized by a fused bicyclic system with bridgehead heteroatoms. The compound features a lactam ring (3-one) fused to an oxolane (2-oxa) and a vinyl substituent at position 1, introducing both rigidity and synthetic versatility .

Molecular Geometry and Stereoelectronic Properties

X-ray crystallography of analogous bicyclo[3.1.1]heptanes reveals a puckered geometry with bond angles deviating from ideal sp³ hybridization due to ring strain. The nitrogen at position 4 adopts a pyramidal geometry, while the lactam carbonyl (C3=O) exhibits partial double-bond character, as evidenced by IR stretches near 1680–1720 cm⁻¹ . Density functional theory (DFT) studies on related systems predict significant charge localization at the vinyl group, making it susceptible to electrophilic additions .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
CAS Registry Number2940940-22-5
Predicted LogP0.82 (ChemAxon)
Hydrogen Bond Donors1 (NH lactam)
Hydrogen Bond Acceptors3 (O, N, O)

Synthetic Methodologies

Recent advances in strained bicyclic synthesis have enabled efficient routes to this compound. A pivotal strategy involves cycloaddition reactions using bicyclo[1.1.0]butanes (BCBs) as strained intermediates.

Three-Component Cycloaddition

Wu et al. (2025) demonstrated a formal [4π + 2σ] cycloaddition between BCBs, hydroxylamine, and polyformaldehyde under amine catalysis, yielding 2-oxa-3-azabicyclo[3.1.1]heptanes . While their work focused on C4-unsubstituted derivatives, analogous routes using vinyl-substituted BCBs could theoretically afford the title compound. The reaction proceeds via in situ nitrone formation, followed by regioselective attack on the BCB’s central bond. Mono-substituted BCBs favor exo transition states, whereas disubstituted analogs exhibit endo selectivity, as validated by DFT calculations .

Post-Functionalization Strategies

The vinyl group at C1 permits diversification through:

  • Radical Additions: Thiol-ene reactions under UV initiation.

  • Electrophilic Aromatic Substitution: Directed by the electron-rich double bond.

  • Ring-Opening Metathesis: Using Grubbs catalysts to incorporate larger substituents .

Structural and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) of analogous compounds shows characteristic signals:

  • δ 5.8–6.3 ppm: Vinyl protons (multiplet, J = 10–16 Hz).

  • δ 4.1–4.5 ppm: Bridgehead protons adjacent to oxygen.

  • δ 3.2–3.7 ppm: Methylene protons near the lactam nitrogen .

13C NMR distinguishes the lactam carbonyl at ~175 ppm, while the oxolane oxygen deshields adjacent carbons to ~75–85 ppm .

Vibrational Spectroscopy

FTIR spectra exhibit strong absorption at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 3350 cm⁻¹ (N-H stretch), consistent with bicyclic lactams .

Applications in Drug Discovery

Bicyclo[3.1.1]heptanes are increasingly employed as bioisosteres for meta-substituted arenes, improving pharmacokinetic profiles by reducing planar aromaticity.

Case Study: Kinase Inhibitors

A 2024 study replaced a meta-chlorophenyl group in a kinase inhibitor with a 2-oxa-4-azabicyclo[3.1.1]heptane scaffold, resulting in:

  • 20% Improved Solubility: Due to reduced logP.

  • Enhanced Metabolic Stability: t1/2 increased from 1.8 to 4.2 hours in human microsomes.

  • Retained Potency: IC50 = 12 nM vs. 15 nM for the aromatic analog .

Future Directions

Ongoing research priorities include:

  • Enantioselective Synthesis: Leveraging chiral auxiliaries or asymmetric catalysis.

  • Polymer Chemistry: Exploiting the vinyl group for controlled radical polymerization.

  • Proteolysis-Targeting Chimeras (PROTACs): Utilizing the rigid scaffold to position E3 ligase binders.

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